molecular formula C10H18O2 B1221870 (+)-Neomatatabiol CAS No. 21699-53-6

(+)-Neomatatabiol

Cat. No.: B1221870
CAS No.: 21699-53-6
M. Wt: 170.25 g/mol
InChI Key: DUQRVHURUWMFMN-CHHOWFRJSA-N
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Description

(+)-Neomatatabiol is a naturally occurring compound known for its unique chemical structure and biological activities It is a member of the iridoid family, which are monoterpenoids characterized by a cyclopentane ring fused to a six-membered oxygen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Neomatatabiol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the iridoid skeleton. This is followed by various functional group modifications to achieve the desired structure. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. Extraction methods often include solvent extraction, distillation, and chromatography to isolate the compound from plant materials. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(+)-Neomatatabiol undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the iridoid skeleton.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized iridoid derivatives, while reduction can produce reduced forms with different functional groups.

Scientific Research Applications

(+)-Neomatatabiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying iridoid chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of (+)-Neomatatabiol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways, enzyme inhibition, and interaction with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

(+)-Neomatatabiol can be compared with other iridoid compounds, such as:

    Iridomyrmecin: Known for its insect-repellent properties.

    Loganin: Studied for its anti-inflammatory and neuroprotective effects.

    Aucubin: Investigated for its hepatoprotective and anti-inflammatory activities.

What sets this compound apart is its unique combination of chemical structure and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(1S,4S,4aR,7S,7aR)-4,7-dimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyran-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h6-11H,3-5H2,1-2H3/t6-,7+,8+,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQRVHURUWMFMN-CHHOWFRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C(OCC2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1[C@H](OC[C@H]2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331827
Record name (+)-Neomatatabiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21699-53-6
Record name (+)-Neomatatabiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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